4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Physicochemical Profiling Drug-likeness CNS Drug Design

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097888-79-2) is a synthetic small molecule with the molecular formula C20H22N4O5S and a molecular weight of 430.48 g/mol. The compound is characterized by a piperazin-2-one core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a 4-(morpholine-4-sulfonyl)benzoyl moiety.

Molecular Formula C20H22N4O5S
Molecular Weight 430.48
CAS No. 2097888-79-2
Cat. No. B2609463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097888-79-2
Molecular FormulaC20H22N4O5S
Molecular Weight430.48
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4
InChIInChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2
InChIKeyIBPKYAJKBNGSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one: Structural Identity and Baseline Characteristics


4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097888-79-2) is a synthetic small molecule with the molecular formula C20H22N4O5S and a molecular weight of 430.48 g/mol. The compound is characterized by a piperazin-2-one core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a 4-(morpholine-4-sulfonyl)benzoyl moiety . Vendor annotations indicate it is supplied as a research-grade compound, cataloged as a potential kinase inhibitor and evaluated for antibacterial properties . However, no peer-reviewed primary research article or patent specifically discloses quantitative biological data for this exact structure. Any procurement decision must therefore be based on structural rationale, vendor-reported purity, and class-level inference rather than compound-specific performance metrics.

1 Novel piperazin-2-one sulfonamide scaffold with morpholine and pyridine substitution
2 Vendor-annotated kinase inhibitor and antibacterial potential; no peer-reviewed activity data
3 Research-grade procurement based on structural rationale and vendor-reported purity, not compound-specific metrics

Why Generic Substitution Fails for This Piperazin-2-one Sulfonamide


In the absence of published head-to-head or cross-study quantitative comparisons for CAS 2097888-79-2, generic substitution is not a question of inferior performance but of complete analytical uncertainty. Structurally similar piperazin-2-one sulfonamides can display divergent activity profiles due to subtle variations in the N-1 aryl group and the sulfonamide substitution pattern [1]. For example, a close analog where the pyridin-3-yl group is replaced with a pyrimidinyl group (CAS 2320415-69-6) is annotated as a distinct chemical entity with no publicly available cross-comparison data to the target compound . No class-wide pharmacophore model has been published that would allow reliable interpolation of potency, selectivity, or pharmacokinetic behavior. Therefore, any substitution of this compound with an off-the-shelf piperazin-2-one sulfonamide without confirmatory testing introduces an unquantifiable risk of target disengagement, off-target liability, or assay incompatibility . The evidence below characterizes the extent—and limits—of available differentiation data.

Close analogs with pyrimidinyl or benzoyl replacement lack cross-comparison data; activity profiles may diverge significantly.
No published pharmacophore model exists to extrapolate potency, selectivity, or pharmacokinetics across this chemotype.
Substituting with any off-the-shelf piperazin-2-one sulfonamide without confirmatory testing introduces unquantifiable risk of target disengagement and assay incompatibility.

Quantitative Evidence Guide: Differentiation Profile


Physicochemical Profile vs. Fluorinated CB1 Antagonists

The target compound (MW 430.48, XLogP ~2.5, HBD 0, HBA 9, TPSA ~90 Ų) exhibits a topological polar surface area (TPSA) and hydrogen-bonding profile consistent with moderate blood-brain barrier permeability potential, contrasting with peripherally restricted fluorinated CB1 antagonists in the sulfonylated piperazine class that bear CF₃ or multi-fluorine substitutions (e.g., MW 520.5, XLogP 4.7, HBD 0, HBA 10, TPSA 66.1 Ų [1]). The absence of fluorine atoms and the presence of the morpholine sulfonyl group increase TPSA while maintaining a lower XLogP, which class-level models associate with reduced hERG binding and phospholipidosis risk relative to high-logP fluorinated analogs [2].

Physicochemical differentiation
Class-level inference
MW –90 Da; XLogP –2.2; TPSA +24 Ų vs. fluorinated CB1 antagonist
Lower membrane partitioning potential suggested
Calculated from SMILES; experimental validation needed
Physicochemical Profiling Drug-likeness CNS Drug Design

FLT3 Kinase Inhibition: Data Gap vs. Clinical Inhibitors

Vendor annotations describe the target compound as exhibiting inhibitory activity against FLT3 kinase, a validated target in acute myeloid leukemia (AML) . However, no IC50 value, no cell-based proliferation assay data, and no selectivity panel results are publicly disclosed. By contrast, the clinically approved FLT3 inhibitor gilteritinib demonstrates an IC50 of 0.29 nM against FLT3-ITD in biochemical assays and 0.31 nM in MV4-11 cell proliferation assays [1]. The second-generation inhibitor quizartinib shows an IC50 of 1.1 nM against FLT3-ITD [2]. Without quantitative data for CAS 2097888-79-2, no potency ranking, selectivity window, or therapeutic index can be established relative to these validated comparators. The vendor annotation is classified as supporting evidence only and cannot bear the weight of a procurement decision predicated on FLT3 potency.

FLT3 inhibition data gap
Supporting evidence
No IC50 disclosed; gilteritinib IC50 0.29 nM, quizartinib 1.1 nM
Procurement requires in-house potency determination
Vendor annotation only; confirm independently
FLT3 Kinase Acute Myeloid Leukemia Inhibitor Selectivity

Antibacterial Activity: Data Gap vs. Anti-MRSA Agents

Vendor annotations indicate that CAS 2097888-79-2 displays activity against methicillin-resistant Staphylococcus aureus (MRSA) . No minimum inhibitory concentration (MIC) values, time-kill kinetics, or resistance frequency data are publicly available. For context, the last-resort anti-MRSA agent vancomycin exhibits an MIC90 of 1-2 µg/mL against MRSA clinical isolates, while linezolid shows an MIC90 of 2-4 µg/mL [1]. The sulfonamide-containing oxazolidinone tedizolid achieves an MIC90 of 0.25-0.5 µg/mL against MRSA [2]. Without quantitative MIC data for CAS 2097888-79-2, its antibacterial potency relative to these standards is unknown. This annotation is classified as supporting evidence only.

Antibacterial activity data gap
Supporting evidence
No MIC disclosed; vancomycin MIC90 1–2 µg/mL, linezolid 2–4 µg/mL, tedizolid 0.25–0.5 µg/mL
Limited to screening-stage investigation
De novo susceptibility testing required
Antibacterial Resistance MRSA Minimum Inhibitory Concentration

Chemotype Uniqueness of 1-(Pyridin-3-yl)piperazin-2-one

A substructure search reveals that the combination of a piperazin-2-one core, a 4-(morpholine-4-sulfonyl)benzoyl substituent at N-4, and a pyridin-3-yl group at N-1 is a distinct chemotype not represented in common screening libraries or published SAR series. The closest structural neighbors include 1-benzoyl-4-[4-(4-morpholinylsulfonyl)benzoyl]piperazine (CAS 606136-30-5, MW 443.52) , which lacks the pyridin-3-yl group and the piperazin-2-one lactam, and 1-(5-fluoropyrimidin-2-yl)-4-(morpholine-4-sulfonyl)piperazin-2-one (CAS 2320415-69-6) , which incorporates a fluoropyrimidine instead of pyridine. Neither comparator has published quantitative biological data enabling potency or selectivity comparisons. The structural novelty of CAS 2097888-79-2 within its chemotype neighborhood means that any activity annotation must be considered unvalidated until confirmed by independent replication.

Chemotype uniqueness
Class-level inference
Low Tanimoto similarity to known bioactive scaffolds; no ChEMBL/PubChem records
Novelty precludes ADMET extrapolation; comprehensive profiling needed
Substructure search result; verify independently
Scaffold Diversity Piperazin-2-one Chemotype Enumeration

Purity Documentation vs. Pharmacopeial Standards

The vendor specifies CAS 2097888-79-2 with molecular formula C20H22N4O5S and MW 430.48, supplied as a research-grade compound with 'In Stock' availability . However, no certificate of analysis (CoA) specifying chromatographic purity (e.g., HPLC purity ≥95%, 98%, or 99%), residual solvent levels, or elemental analysis is publicly disclosed. In contrast, pharmacopeial reference standards for analogous sulfonamide-containing compounds (e.g., celecoxib related compound A, USP RS) are supplied with quantitative purity assignment by mass balance (typically ≥98.0%) and full impurity profiling . Without a publicly accessible CoA, the batch-to-batch consistency and absolute purity of CAS 2097888-79-2 cannot be independently verified prior to purchase. This contrasts with established reference standards that provide documented purity metrics essential for quantitative pharmacology or analytical method development.

Purity documentation gap
Supporting evidence
No public CoA or purity %; USP celecoxib analog ≥98.0%
In-house QC characterization required before use
Request CoA from vendor or perform independent analysis
Chemical Purity Quality Control Procurement Specifications

Recommended Application Scenarios Based on Available Evidence


Scaffold-Hopping for Medicinal Chemistry Diversification

The structurally unique combination of a pyridin-3-ylpiperazin-2-one core with a morpholine-4-sulfonylbenzoyl substituent makes CAS 2097888-79-2 a candidate for fragment-based or scaffold-hopping libraries where novelty of chemical space is prioritized over pre-existing SAR knowledge. The lower calculated logP and higher TPSA relative to fluorinated CB1 antagonist chemotypes [1] may offer an improved starting point for lead optimization programs targeting CNS-excluded or peripherally restricted pharmacology. Procurement is recommended for groups conducting systematic SAR exploration of piperazin-2-one sulfonamides, with the understanding that all biological annotation must be generated de novo.

In-House FLT3 Kinase Profiling Campaigns

Given the vendor annotation of FLT3 kinase inhibitory activity without disclosed IC50 values , this compound may serve as a starting point for in-house biochemical kinase profiling against FLT3-ITD and related tyrosine kinases. Researchers should plan to determine IC50 values in recombinant enzyme assays and anti-proliferative activity in FLT3-dependent cell lines (e.g., MV4-11, MOLM-13) before drawing conclusions about potency or selectivity. Comparison with established FLT3 inhibitors gilteritinib and quizartinib should be performed within the same assay platform to generate meaningful differentiation data.

Exploratory MRSA Screening and Mechanism Studies

The vendor-reported antibacterial activity against MRSA , though unquantified, may merit exploratory MIC determination against a panel of Gram-positive clinical isolates, including methicillin-resistant and vancomycin-intermediate strains. If MIC values in the low micromolar range are confirmed, subsequent time-kill, resistance frequency, and mechanism-of-action studies (e.g., macromolecular synthesis inhibition, membrane permeability assays) could position this compound relative to oxazolidinones and glycopeptides. Until such data are generated, procurement should be limited to screening-stage investigations.

Tool Compound for Sulfonamide-Sensitive Targets

The morpholine-4-sulfonyl moiety is a recognized pharmacophore in carbonic anhydrase inhibitors and certain protease inhibitors. CAS 2097888-79-2 could be evaluated against panels of sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms, matrix metalloproteinases) to identify novel inhibition profiles. The absence of a carboxylic acid or strong H-bond donor may differentiate its binding mode from classical aryl sulfonamides [2]. Procurement is appropriate for target-ID and chemical proteomics studies where the compound's structural novelty and commercial availability offer expedited hypothesis testing.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Scaffold novelty with morpholine-sulfonyl substitution
Physicochemical profiling and SAR generation
FLT3 kinase inhibition profiling
Structural rationale for kinase binding
Biochemical IC50 and cell-based proliferation assays
Antimicrobial susceptibility screening
Sulfonamide-containing scaffold
MIC determination and mechanism-of-action studies
Sulfonamide-target panel screening
Morpholine-sulfonyl pharmacophore
Carbonic anhydrase and protease inhibition assays
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